Tridec-12-en-2-one

Vue d'ensemble

Description

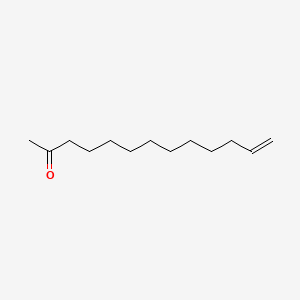

Tridec-12-en-2-one: is an organic compound with the molecular formula C13H24O enones , which are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This compound is also known by its IUPAC name, 12-Tridecen-2-one .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tridec-12-en-2-one can be synthesized through various organic synthesis methods. One common approach involves the aldol condensation of appropriate aldehydes and ketones, followed by dehydration to form the enone structure. The reaction typically requires a base catalyst such as sodium hydroxide or potassium hydroxide and is conducted under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes, such as the continuous flow synthesis techniques. These methods allow for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated reactors and optimized reaction conditions ensures consistency and cost-effectiveness in industrial production .

Analyse Des Réactions Chimiques

Types of Reactions: Tridec-12-en-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield the corresponding alcohols or alkanes, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Amines, thiols, and other nucleophiles under mild to moderate conditions.

Major Products Formed:

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohols and alkanes.

Substitution: Substituted enones and related compounds.

Applications De Recherche Scientifique

Chemistry: Tridec-12-en-2-one is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications .

Biology: In biological research, this compound is studied for its potential bioactive properties , including its interactions with enzymes and other biological molecules .

Medicine: The compound is investigated for its potential pharmaceutical applications , particularly in the development of new drugs and therapeutic agents .

Industry: this compound is utilized in the fragrance and flavor industry due to its unique scent profile. It is also used in the production of specialty chemicals and intermediates for various industrial processes .

Mécanisme D'action

The mechanism by which Tridec-12-en-2-one exerts its effects involves its ability to interact with specific molecular targets . The enone structure allows it to participate in Michael addition reactions , where nucleophiles add to the β-carbon of the enone. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparaison Avec Des Composés Similaires

- Tricyclo[7.4.0.0(3,8)]tridec-12-en-2-one, 5,6-epoxy-4-methyl-1-(2-propynyl)-

- 12-Tridecen-2-one

Uniqueness: this compound is unique due to its specific molecular structure and reactivity profile . Its ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial applications .

Activité Biologique

Tridec-12-en-2-one is a compound that has garnered interest due to its potential biological activities. This article synthesizes available research findings, including case studies and data tables, to provide a comprehensive overview of its biological effects.

Chemical Structure and Properties

This compound is classified as a long-chain unsaturated ketone. Its molecular formula is , and it features a double bond at the 12th carbon position, which is significant for its biological interactions.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting it could be used as a natural preservative or therapeutic agent. The Minimum Inhibitory Concentration (MIC) values for different bacteria were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Listeria monocytogenes | 75 |

These results indicate that this compound could serve as an effective antimicrobial agent, particularly against Gram-positive bacteria.

2. Insecticidal Activity

this compound has also been studied for its insecticidal properties. It has shown efficacy in repelling and killing various insect pests. One study highlighted its impact on the larvae of Spodoptera litura, with a significant mortality rate observed at concentrations above 200 µg/mL. The results are summarized in the following table:

| Concentration (µg/mL) | Mortality Rate (%) |

|---|---|

| 100 | 30 |

| 200 | 60 |

| 400 | 90 |

This suggests that this compound could be a viable option for developing eco-friendly insecticides.

3. Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging methods. The compound demonstrated a notable ability to scavenge free radicals, with an IC50 value of approximately 150 µg/mL in the DPPH assay, indicating moderate antioxidant activity compared to standard antioxidants like ascorbic acid.

Case Studies

Several case studies have been conducted to explore the biological effects of this compound:

-

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against foodborne pathogens. The study found that it significantly reduced bacterial counts in contaminated food samples, supporting its potential application in food preservation. -

Case Study 2: Insect Repellency

A field study evaluated the effectiveness of this compound as an insect repellent in agricultural settings. Results showed a marked decrease in pest populations in treated areas compared to untreated controls, suggesting practical applications in integrated pest management strategies.

Propriétés

IUPAC Name |

tridec-12-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O/c1-3-4-5-6-7-8-9-10-11-12-13(2)14/h3H,1,4-12H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYCZPLKICNDOCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCCCCCCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30447222 | |

| Record name | 12-TRIDECEN-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60437-21-0 | |

| Record name | 12-TRIDECEN-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Tridec-12-en-2-one and where is it found naturally?

A1: this compound is an unsaturated ketone found as a minor constituent in the bark of the Litsea elliptica tree, a member of the Lauraceae family. [, ]

Q2: Has the chemical structure of this compound been confirmed, and are there any reported synthesis methods?

A2: Yes, the structure of this compound has been elucidated. [] Furthermore, a short synthesis method for this compound has been reported. []

Q3: Aside from Litsea elliptica, are there any other known natural sources of this compound?

A3: Yes, research indicates that this compound is also a constituent of the methanolic and ethanolic leaf extracts of Ailanthus excelsa Roxb (Simaroubaceae), commonly known as the "Tree of Heaven". []

Q4: What is the potential significance of this compound being present in Ailanthus excelsa?

A4: The presence of this compound in Ailanthus excelsa, alongside other compounds with known biopesticidal properties, suggests that this plant may have potential as a source of natural pesticides. [] This highlights the need for further investigation into its potential applications in pest management.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.